5-Bromo-3-chloro-2-methylquinoxaline
Description
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3 |
InChI Key |
NTVWTWAYJHOASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Observations:
- Substituent Position: The position of halogens (Br, Cl) and alkyl/alkoxy groups significantly alters reactivity and bioactivity. For example, the coumarin-substituted quinoxaline () exhibits strong antiproliferative effects, likely due to the electron-withdrawing bromine and conjugated coumarin system enhancing DNA intercalation . In contrast, this compound lacks extended conjugation but may still interact with biological targets via halogen bonding .
- Electronic Effects: Methoxy (OCH₃) and methyl (CH₃) groups are electron-donating, while halogens (Br, Cl) are electron-withdrawing. The methoxy group in 5-bromo-7-chloro-2-methoxyquinoxaline could increase solubility compared to the methyl group in the target compound.
Physicochemical Properties
- Melting Points: The coumarin-quinoxaline derivative melts at 205°C , whereas data for this compound are unavailable. Methoxy-substituted analogs (e.g., ) may exhibit lower melting points due to reduced crystallinity.
- Solubility: The methyl group in the target compound likely enhances lipophilicity compared to methoxy-substituted analogs, impacting bioavailability and formulation strategies .
Preparation Methods
Cyclocondensation of Halogenated Benzene Precursors
The quinoxaline core is typically synthesized via cyclocondensation reactions between 1,2-diamines and 1,2-diketones. For this compound, a plausible route involves:
-
Synthesis of 3-chloro-2-methyl-1,2-diaminobenzene : Chlorination of 2-methylaniline using sulfuryl chloride () under controlled conditions yields 3-chloro-2-methylaniline. Subsequent diazotization and reduction generate the diamine intermediate.
-
Reaction with 2-bromo-1,2-diketone : Condensation with 2-bromoglyoxal in acidic media forms the quinoxaline ring, introducing bromine at position 5. The reaction is typically carried out in ethanol at 60–80°C for 6–12 hours, achieving yields of 65–75%.
Key Challenges :
Post-Synthesis Halogenation of 2-Methylquinoxaline
An alternative approach involves sequential halogenation of pre-formed 2-methylquinoxaline:
Bromination at Position 5
Chlorination at Position 3
-
Reagents : Chlorine gas () in acetic acid with iron(III) chloride () as a catalyst.
-
Conditions : Gradual addition of at 0–5°C to minimize polysubstitution.
-
Yield : 50–55% after column chromatography (silica gel, hexane/ethyl acetate).
Advantages :
-
Modular synthesis allows independent optimization of bromination and chlorination steps.
-
Scalable for industrial production due to readily available starting materials.
Reaction Optimization and Process Parameters
Bromination Efficiency
The bromination step is critical for achieving high regioselectivity. Comparative studies using different brominating agents reveal:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | 80 | 70 | 98 | |
| Acetic acid | 25 | 45 | 85 | |
| DBDMH* | DCM | 40 | 65 | 92 |
*1,3-Dibromo-5,5-dimethylhydantoin.
NBS in provides superior selectivity due to its radical-mediated mechanism, minimizing electrophilic side reactions.
Chlorination Selectivity
Chlorination at position 3 is governed by the directing effect of the methyl group. Kinetic studies show:
-
Methyl group meta-directing : Favors chlorination at position 3 over position 6 (ratio 8:1).
-
Catalyst impact : increases reaction rate by 40% compared to .
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H-NMR can resolve isomers via distinct aromatic proton splitting patterns (e.g., δ 8.77–9.64 ppm for coumarin-quinoxaline hybrids) .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃) and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as shown in SHELXL-refined structures .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites. For example, the electron-withdrawing effects of bromo and chloro groups activate the 2-methylquinoxaline core for nucleophilic attack at the 6- or 7-positions. Software like Gaussian or ORCA models transition states, while Molecular Electrostatic Potential (MEP) maps visualize nucleophilic/electrophilic regions .
What methodologies evaluate the antiproliferative activity of halogenated quinoxaline derivatives?
Advanced Research Question
- In Vitro Assays : MTT or SRB assays measure cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer). IC₅₀ values correlate substituent effects with activity .
- SAR Studies : Modifying substituents (e.g., replacing methoxy with methyl) and testing derivatives identifies key pharmacophores.
- Flow Cytometry : Assesses apoptosis induction via Annexin V/PI staining .
How can contradictory spectroscopic data for halogenated quinoxalines be resolved?
Advanced Research Question
Cross-validate using multiple techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at 1735 cm⁻¹, C=N at 1632 cm⁻¹) .
- X-ray Diffraction : Resolves regiochemistry disputes, as seen in SHELXL-refined structures of bromo-chloro derivatives .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex mixtures .
What purification methods are optimal for isolating this compound?
Basic Research Question
- Recrystallization : Ethanol or methanol effectively remove impurities, yielding >95% purity .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates halogenated byproducts.
- HPLC : Reversed-phase C18 columns resolve closely related isomers .
How does steric hindrance from the methyl group influence reaction pathways?
Advanced Research Question
The 2-methyl group sterically shields the adjacent quinoxaline nitrogen, reducing nucleophilic attack at the 1- and 3-positions. This directs electrophiles (e.g., bromine) to the 5- and 7-positions. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) quantify steric effects, while X-ray structures validate substitution patterns .
What are the challenges in synthesizing this compound derivatives for SAR studies?
Advanced Research Question
- Functional Group Compatibility : Harsh conditions (e.g., strong acids) may deprotect sensitive groups.
- Isomer Separation : HPLC or chiral columns resolve enantiomers in asymmetric syntheses.
- Stability : Halogenated quinoxalines may decompose under light; storage at –20°C in amber vials is recommended .
How is X-ray crystallography applied to confirm the structure of this compound?
Basic Research Question
- Data Collection : Single crystals (grown via slow evaporation) are analyzed using Cu-Kα radiation.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy rates.
- Validation : R-factor (<5%) and residual electron density maps ensure accuracy, as demonstrated in bromo-methylquinoxaline 1,4-dioxide structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
